molecular formula C18H36O3 B3028863 12-Hydroxystearic acid CAS No. 36377-33-0

12-Hydroxystearic acid

Cat. No.: B3028863
CAS No.: 36377-33-0
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Description

12-Hydroxystearic acid is a hydroxylated fatty acid with the chemical formula C₁₈H₃₆O₃. It is derived from stearic acid and contains a hydroxyl group at the 12th carbon position. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid is commonly synthesized from castor oil. The process involves the hydrogenation of castor oil to saturate the double bonds, followed by saponification to release the free fatty acids. The hydrogenation process is typically carried out in an autoclave with mechanical stirring, using a Raney nickel catalyst at a temperature of around 130°C and a hydrogen pressure of 12.5 atm .

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrogenation of castor oil, which contains ricinoleic acid. The hydrogenation process converts ricinoleic acid into this compound and stearic acid. The mixture is then separated, and the this compound is purified .

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxystearic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Esterification: This reaction involves the formation of esters by reacting this compound with alcohols in the presence of acid catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 12-Hydroxystearic acid involves its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property allows it to interact with other molecules and form stable structures such as gels and emulsions. In biological systems, it can modulate the behavior of cell membranes and influence various cellular processes .

Comparison with Similar Compounds

    Stearic Acid: A saturated fatty acid without the hydroxyl group at the 12th position.

    Ricinoleic Acid: An unsaturated fatty acid with a hydroxyl group at the 12th position, found in castor oil.

Comparison: 12-Hydroxystearic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. Unlike stearic acid, this compound can form hydrogen bonds, making it more suitable for applications requiring gel formation and emulsification. Compared to ricinoleic acid, this compound is saturated, making it more stable and less prone to oxidation .

Properties

IUPAC Name

12-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
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InChI Key

ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O
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Molecular Formula

C18H36O3
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Related CAS

27924-99-8
Record name Poly(12-hydroxystearic acid)
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DSSTOX Substance ID

DTXSID8026725
Record name 12-Hydroxyoctadecanoic acid
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Molecular Weight

300.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-
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Record name 12-Hydroxyoctadecanoic acid
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Solubility

Soluble in alcohol, ether, chloroform; insoluble in water
Record name 12-Hydroxyoctadecanoic acid
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Mechanism of Action

In a study of primary and secondary lipid peroxidation products as modulators of DNA synthesis, murine Lewis carcinoma cells were treated with hydroxystearic acid at physiologic levels (50 and 100 uM). The test substance was dissolved in 90% ethanol and then added to the culture medium. DNA profiles obtained from flow cytometry analysis of cell cycle showed a time- and dose-dependent accumulation of cells in the G2-M phase compared to untreated exponentially growing cells. To determine if this effect was mediated by interaction of hydroxystearic acid with cyclin-dependent kinases-cyclin complexes, histone H1 kinase activity in C 108 cell crude extracts was measured. It was determined that hydroxystearic acid inhibited histone H1 kinase activity up to 95% of that noted for mitotic cells (synchronized control C108 cells)., 12-Hydroxystearic acid (30 uM) also induced mitochondrial ATPase activity. ATPase activity was inhibited by rutamycin (blocks phosphorylation by ATP); this effect is expected for ATP-energized mitochondrial reactions. A small, but decided, mitochondrial volume change (swelling) was also induced by 30 pM 12-Hydroxystearic acid without the aid of ATP. This effect was inhibited by the respiratory inhibitor antimycin or dinitrophenol, but not by rutamycin; therefore, this effect was dependent on oxidative phosphorylation. 12-Hydroxystearic acid-induced mitochondrial swelling was enhanced when ATP was added to the reaction mixture. The investigators concluded that 12-Hydroxystearic acid interferes with the machinery of oxidative phosphorylation in rat liver mitochondria.
Record name 12-Hydroxyoctadecanoic acid
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Color/Form

Crystals from alcohol

CAS No.

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0
Record name 12-Hydroxystearic acid
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Record name 12-Hydroxyoctadecanoic acid
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Record name (R)-12-Hydroxyoctadecanoic acid
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Record name Polyhydroxystearic acid (2300 MW)
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Record name 12-HYDROXYSTEARIC ACID
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Melting Point

82 °C
Record name 12-Hydroxyoctadecanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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